AS 041164
Overview
Description
AS-041164 is a potent, selective, and orally active inhibitor of the phosphoinositide 3-kinase gamma isoform. It has an inhibitory concentration (IC50) of 70 nanomolar for the phosphoinositide 3-kinase gamma isoform, while showing significantly less activity against the alpha, beta, and delta isoforms of phosphoinositide 3-kinase . This compound is known for its anti-inflammatory effects and has been widely used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-041164 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of AS-041164 is scaled up using optimized synthetic routes that ensure cost-effectiveness and reproducibility. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the compound in high purity. The final product is subjected to quality control tests to confirm its identity and potency .
Chemical Reactions Analysis
Types of Reactions
AS-041164 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
AS-041164 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase gamma isoform and its role in various chemical pathways.
Biology: Employed in cellular and molecular biology to investigate the signaling pathways involving phosphoinositide 3-kinase gamma.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cancer, and other conditions where phosphoinositide 3-kinase gamma plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphoinositide 3-kinase gamma
Mechanism of Action
AS-041164 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase gamma isoform. This inhibition blocks the downstream signaling pathways that are activated by phosphoinositide 3-kinase gamma, leading to a reduction in inflammatory responses and other cellular processes. The compound specifically targets the active site of the enzyme, preventing its interaction with substrates and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
AS-605240: Another selective inhibitor of phosphoinositide 3-kinase gamma with similar anti-inflammatory properties.
PI-103: A pan-phosphoinositide 3-kinase inhibitor that targets multiple isoforms, including gamma.
TGX-221: Selective for the beta isoform of phosphoinositide 3-kinase but also shows some activity against gamma
Uniqueness
AS-041164 stands out due to its high selectivity for the phosphoinositide 3-kinase gamma isoform, making it a valuable tool for studying the specific role of this isoform in various biological processes. Its oral activity and potent anti-inflammatory effects further enhance its utility in both research and potential therapeutic applications .
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGWAUUPHUBJNQ-WTKPLQERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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